3-ethynyl-N-[(pyridin-2-yl)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethynyl-N-[(pyridin-2-yl)methyl]aniline is an organic compound with the molecular formula C14H12N2 It is characterized by the presence of an ethynyl group attached to an aniline moiety, which is further substituted with a pyridin-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethynyl-N-[(pyridin-2-yl)methyl]aniline typically involves the coupling of an ethynyl group with an aniline derivative. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with an ethynylboronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-ethynyl-N-[(pyridin-2-yl)methyl]aniline can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of various substituents onto the aromatic ring.
Scientific Research Applications
3-ethynyl-N-[(pyridin-2-yl)methyl]aniline has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-ethynyl-N-[(pyridin-2-yl)methyl]aniline involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, while the pyridin-2-ylmethyl group can enhance the compound’s binding affinity to certain enzymes or receptors. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-ethynylaniline: Lacks the pyridin-2-ylmethyl group, resulting in different chemical properties and reactivity.
N-[(pyridin-2-yl)methyl]aniline:
Uniqueness
3-ethynyl-N-[(pyridin-2-yl)methyl]aniline is unique due to the combination of the ethynyl and pyridin-2-ylmethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Properties
CAS No. |
1019512-63-0 |
---|---|
Molecular Formula |
C14H12N2 |
Molecular Weight |
208.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.